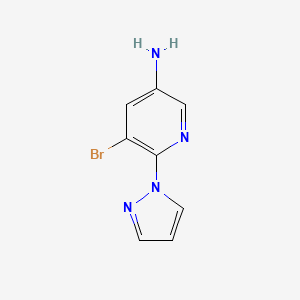

3-Amino-5-bromo-6-(1-pyrazolyl)pyridine

Descripción

Significance of Pyridine-Pyrazole Derivatives as Privileged Scaffolds in Heterocyclic Chemistry

In the field of medicinal chemistry, certain molecular frameworks, known as "privileged structures," are recurrently found in a wide range of biologically active compounds. openochem.orgscielo.br These scaffolds are capable of binding to multiple biological targets with high affinity, making them valuable templates in drug discovery. openochem.org The term, first introduced in 1988, describes molecular subunits that appear in numerous drugs with diverse therapeutic applications. researchgate.net

The pyridine (B92270) and pyrazole (B372694) rings are prominent examples of such privileged scaffolds. Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental component of numerous pharmaceuticals and natural products. dntb.gov.ua Similarly, pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. orientjchem.orgmdpi.comwisdomlib.orgnih.gov

The fusion or linkage of these two heterocyclic systems into a single molecule, creating a pyridine-pyrazole scaffold, combines the beneficial attributes of both. This amalgamation results in a versatile core structure that has been extensively explored for the development of new therapeutic agents and functional materials. chim.it The pyrazolo[3,4-b]pyridine core, for instance, is a fused system that has been widely studied due to its diverse biological and physicochemical applications. chim.it The ability to functionalize various positions on both the pyridine and pyrazole rings allows for the fine-tuning of the molecule's steric and electronic properties, enabling the optimization of its interaction with specific biological targets.

Overview of Research Trends Pertaining to 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine and Analogues

While specific research literature on "3-Amino-5-bromo-6-(1-pyrazolyl)pyridine" is not extensively available, current research trends for analogous compounds provide insight into the potential areas of interest for this particular molecule. The research on related structures can be broadly categorized by the key functional groups present: the aminopyrazole moiety, the brominated pyridine core, and the linked pyrazolyl-pyridine system.

Aminopyrazoles are widely utilized as versatile synthetic intermediates. mdpi.com They serve as precursors for the synthesis of more complex, condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.com The amino group provides a reactive site for further chemical modifications, allowing for the construction of diverse molecular libraries. mdpi.com

Halogenated pyridines and pyrazoles , particularly brominated derivatives, are crucial building blocks in organic synthesis. The bromine atom can be readily substituted or used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide variety of functional groups. Research on compounds like 5-bromo-pyrazolo[3,4-b]pyridines demonstrates their utility in creating new derivatives through such synthetic transformations.

Pyrazolyl-pyridine systems are actively investigated for their potential biological activities. For example, derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for various pharmacological properties. chim.itresearchgate.net The combination of the two rings is a common strategy in the design of kinase inhibitors and other targeted therapies.

The table below summarizes the research focus on analogues of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine.

| Analogue Type | Key Structural Feature | Primary Research Focus |

| Aminopyrazole Derivatives | Amino group on the pyrazole ring | Synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) mdpi.com |

| Brominated Pyridines/Pyrazoles | Bromine atom on the pyridine or pyrazole ring | Use in cross-coupling reactions for further functionalization |

| Pyrazolo[3,4-b]pyridines | Fused pyridine and pyrazole rings | Exploration of biological activities (e.g., antimicrobial, anticancer) chim.itresearchgate.net |

| Substituted Pyrazolyl-pyridines | Pyrazole ring linked to a pyridine ring | Development of kinase inhibitors and other targeted therapeutic agents |

Methodological Approaches Employed in the Study of Complex Heterocyclic Systems

The synthesis and characterization of complex heterocyclic systems like 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine involve a range of modern chemical methodologies.

Synthesis: The construction of the pyrazole ring often relies on well-established methods such as:

Cyclocondensation reactions: This is a classical approach, typically involving the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. chim.it

1,3-Dipolar cycloadditions: This method involves the reaction of a nitrile imine with an alkyne, providing a powerful and regioselective route to substituted pyrazoles. rsc.org

Multicomponent reactions (MCRs): MCRs offer an efficient way to synthesize complex pyrazole derivatives in a single step from three or more starting materials, which is advantageous for creating chemical libraries. rsc.org

The synthesis of functionalized pyridines can be achieved through various strategies, including:

Traditional condensation reactions: Methods like the Hantzsch pyridine synthesis and its variations are still widely used. dntb.gov.ua

Transition-metal-catalyzed reactions: Cross-coupling and cyclization reactions catalyzed by metals such as palladium, copper, or rhodium have become indispensable for constructing and functionalizing pyridine rings. dntb.gov.ua

C-H activation/functionalization: This modern approach allows for the direct introduction of functional groups onto the pyridine ring, offering a more atom-economical and efficient synthetic route. whiterose.ac.ukacs.org

Characterization: Once synthesized, the precise structure of these complex molecules is determined using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and sometimes ¹⁵N NMR are essential for elucidating the connectivity and stereochemistry of the molecule. researchgate.net

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. researchgate.net

Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups (e.g., amino N-H stretches, C=O stretches). researchgate.net

X-ray Crystallography: When a suitable single crystal can be obtained, this technique provides unambiguous proof of the three-dimensional structure of the molecule.

The table below outlines the common methodological approaches.

| Methodology | Purpose | Specific Techniques |

| Synthesis | Construction of the heterocyclic core and introduction of functional groups | Cyclocondensation, 1,3-Dipolar Cycloaddition, Multicomponent Reactions, Transition-Metal Catalysis, C-H Functionalization dntb.gov.uachim.itrsc.orgwhiterose.ac.ukacs.org |

| Purification | Isolation of the pure compound | Column Chromatography, Recrystallization |

| Characterization | Structural elucidation and confirmation | NMR Spectroscopy (¹H, ¹³C, ¹⁵N), Mass Spectrometry, IR Spectroscopy, X-ray Crystallography researchgate.net |

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H7BrN4 |

|---|---|

Peso molecular |

239.07 g/mol |

Nombre IUPAC |

5-bromo-6-pyrazol-1-ylpyridin-3-amine |

InChI |

InChI=1S/C8H7BrN4/c9-7-4-6(10)5-11-8(7)13-3-1-2-12-13/h1-5H,10H2 |

Clave InChI |

LGWQJXURGBNMOU-UHFFFAOYSA-N |

SMILES canónico |

C1=CN(N=C1)C2=C(C=C(C=N2)N)Br |

Origen del producto |

United States |

Chemical Reactivity and Derivatization of 3 Amino 5 Bromo 6 1 Pyrazolyl Pyridine

Reactions at the Amino Group (C-3 Position)

The amino group at the C-3 position of the pyridine (B92270) ring is a key site for nucleophilic reactions, enabling the introduction of various substituents and the construction of new ring systems.

The primary amino group of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine is expected to readily undergo acylation and alkylation reactions, which are fundamental transformations for protecting the amine or for introducing new functional moieties.

Acylation: In a typical acylation reaction, the amino group can react with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms a stable amide linkage. For instance, reacting the parent compound with acetyl chloride would yield N-(5-bromo-6-(1-pyrazolyl)pyridin-3-yl)acetamide. This transformation is not only crucial for creating new derivatives but also serves as a common strategy to protect the amino group during subsequent reactions, such as cross-coupling at the C-5 position.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, often leading to a mixture of mono- and di-alkylated products. The choice of reaction conditions, including the solvent, base, and temperature, is critical to selectively obtain the desired product.

The amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. acs.orgmdpi.com This reaction is typically catalyzed by an acid and involves the removal of a water molecule. redalyc.org The resulting imine (C=N) bond is a versatile functional group that can be further modified, for example, through reduction to form secondary amines or by participating in cycloaddition reactions.

The formation of imines is a critical step in the synthesis of various bioactive compounds and coordination complexes. mdpi.com For example, the reaction of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine with a substituted benzaldehyde (B42025) would produce the corresponding N-(substituted benzylidene)-5-bromo-6-(1-pyrazolyl)pyridin-3-amine. These imine derivatives are valuable intermediates in organic synthesis. acs.orgmdpi.com

The amino group, in conjunction with the adjacent pyridine ring nitrogen, provides a reactive site for the construction of fused heterocyclic systems. These annulation reactions are of significant interest as they lead to the formation of polycyclic aromatic compounds, which are often privileged structures in medicinal chemistry. researchgate.net

One common strategy involves the reaction with bifunctional electrophiles. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of new fused six-membered rings, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. frontiersin.orgresearchgate.netarkat-usa.org Rhodium(III)-catalyzed three-component reactions involving aminopyrazoles, aldehydes, and sulfoxonium ylides have been shown to efficiently produce pyrazolo[1,5-a]pyrimidines. nih.gov These reactions often proceed through an initial imine formation followed by an intramolecular cyclization and subsequent aromatization. The specific outcome of the reaction is highly dependent on the nature of the reactants and the reaction conditions employed. frontiersin.org

Reactions at the Bromo Substituent (C-5 Position)

The bromo substituent at the C-5 position is a versatile handle for introducing a wide range of functional groups through substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromo group with various nucleophiles. nih.gov In pyridine systems, SNAr reactions are generally favored when the leaving group is located at the ortho (C-2, C-6) or para (C-4) positions relative to the ring nitrogen, as the nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex). stackexchange.comyoutube.com

Since the bromo group in 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine is at the C-5 position (meta to the ring nitrogen), it is less activated towards traditional SNAr reactions. nih.gov The reaction typically requires harsh conditions, such as high temperatures and strong nucleophiles. The success of such a substitution would depend on the electronic effects of the other substituents on the ring and the specific nucleophile used. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the C-5 position is an ideal site for such transformations. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. nih.govnih.govrsc.org This reaction is tolerant of a wide variety of functional groups and typically proceeds under mild conditions. researchgate.net The coupling of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine with various aryl or heteroaryl boronic acids would provide access to a diverse library of 5-aryl- or 5-heteroaryl-substituted derivatives. beilstein-journals.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with heteroaromatic substrates that can sometimes deactivate the catalyst. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing alkynyl-substituted aromatic compounds. soton.ac.ukscirp.org Applying this reaction to 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine would allow for the introduction of various alkyne moieties at the C-5 position, yielding 3-Amino-5-alkynyl-6-(1-pyrazolyl)pyridine derivatives. These products can serve as versatile intermediates for further transformations. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for vinylation of the pyridine ring at the C-5 position. For example, reacting 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine with an alkene like styrene (B11656) or an acrylate (B77674) would yield the corresponding 5-vinyl-substituted pyridine derivative. beilstein-journals.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org

Below is a summary table of representative cross-coupling reactions that could be applied to the C-5 bromo position.

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Potential Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, K₃PO₄ | 5-Aryl-3-amino-6-(1-pyrazolyl)pyridine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N, Diisopropylamine | 5-Alkynyl-3-amino-6-(1-pyrazolyl)pyridine |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | 5-Vinyl-3-amino-6-(1-pyrazolyl)pyridine |

Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

In the case of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, there are several potential directing groups and acidic protons, leading to possible competitive metalation pathways. The primary amino group (or a protected, more strongly directing derivative such as a pivalamide) can direct lithiation to the C-4 position. Concurrently, the nitrogen atoms of the C-6 pyrazolyl substituent can also act as Lewis basic sites to direct metalation, potentially to the C-5 position of the pyrazole (B372694) ring.

While direct experimental data on the metalation of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine is not extensively documented, the principles of DoM suggest that the C-4 position of the pyridine ring is a likely site for deprotonation due to the strong directing ability of the adjacent amino group. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures would be expected to generate the 4-lithiated species. Subsequent quenching with an electrophile (E+) would yield the C-4 substituted product.

Table 1: Potential Electrophilic Quenching Reactions Following Metalation

| Entry | Electrophile (E+) | Reagent Example | Expected Product (at C-4) |

|---|---|---|---|

| 1 | Alkyl | Methyl iodide (CH₃I) | 4-Methyl-3-amino-5-bromo-6-(1-pyrazolyl)pyridine |

| 2 | Silyl | Trimethylsilyl chloride (TMSCl) | 4-(Trimethylsilyl)-3-amino-5-bromo-6-(1-pyrazolyl)pyridine |

| 3 | Carbonyl | Benzaldehyde (PhCHO) | (3-Amino-5-bromo-6-(1-pyrazolyl)pyridin-4-yl)(phenyl)methanol |

Transformations and Functionalization of the Pyridine and Pyrazole Rings

Electrophilic Aromatic Substitution on Pyridine and Pyrazole Moieties

The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS). However, the presence of the powerful electron-donating amino group at the C-3 position dramatically activates the ring towards electrophiles. The amino group directs substitution to the ortho (C-2, C-4) and para (C-5) positions.

In the specific case of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine:

The C-2 position is sterically hindered by the adjacent pyridine nitrogen and the bulky C-6 pyrazolyl group.

The C-5 position is blocked by the bromine atom.

Therefore, the C-4 position is the most electronically and sterically favored site for electrophilic attack.

Reactions such as nitration, halogenation, or sulfonation would be expected to occur selectively at the C-4 position under appropriate conditions.

The pyrazole ring is a π-excessive heterocycle and is generally more reactive towards EAS than pyridine. Electrophilic attack typically occurs at the C-4 position of the pyrazole ring, unless this position is already substituted. In the title compound, the pyrazole is a 1-pyrazolyl substituent, and its C-4 position is available for substitution. The reactivity will depend on the reaction conditions and the nature of the electrophile.

Modification of the Pyrazolyl Moiety (e.g., N-substitution)

The pyrazolyl moiety itself can be a site of further functionalization. While the N-1 position is substituted with the pyridine ring, the N-2 nitrogen atom of the pyrazole ring possesses a lone pair of electrons and can act as a nucleophile. However, N-alkylation or N-arylation at this position is generally difficult in N-substituted pyrazoles due to steric hindrance and electronic effects. More common modifications involve electrophilic substitution on the carbon atoms of the pyrazole ring as discussed previously.

Ring Transformations and Rearrangements

Ring transformation reactions of pyridines and pyrazoles are known but often require specific substitution patterns and harsh reaction conditions. For the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold, such transformations are not well-documented. Hypothetically, reactions that proceed via ring-opening of either the pyridine or pyrazole ring followed by recyclization could lead to novel heterocyclic systems. For example, certain substituted pyridines can undergo Dimroth-type rearrangements, but the applicability to this specific substrate is uncertain without experimental evidence.

Formation of Fused Polyheterocyclic Systems Derived from the Core Scaffold

The 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold is a valuable precursor for the synthesis of fused polyheterocyclic systems, which are of significant interest in medicinal chemistry. The arrangement of the amino and pyrazolyl groups allows for intramolecular cyclization reactions or intermolecular reactions with bifunctional reagents to construct new rings.

Synthesis of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines: This isomeric system is commonly synthesized by constructing the pyridine ring onto a pre-existing 5-aminopyrazole core. mdpi.comresearchgate.netnih.gov A classic approach is the Friedländer annulation, which involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.com The 3-amino group on the pyridine ring of the title compound could potentially be diazotized and replaced, or the entire aminopyridine moiety could be constructed onto a pyrazole precursor to achieve this fused system. A more direct, albeit challenging, approach would involve reacting the C-2 and C-3 (amino) positions of the pyridine ring with a suitable three-carbon electrophilic synthon to build the second pyridine ring, which would result in a complex polycyclic system.

Table 2: General Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles

| Reactant 1 (Aminopyrazole) | Reactant 2 (1,3-Dicarbonyl) | Conditions | Product | Ref |

|---|---|---|---|---|

| 5-Amino-1-phenylpyrazole | Acetylacetone (B45752) | Glacial Acetic Acid, reflux | 4,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Amino-3-methyl-1-phenylpyrazole | Ethyl acetoacetate | Polyphosphoric acid, 140 °C | 3,6-Dimethyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine | cdnsciencepub.com |

Pyrazolo[1,5-a]pyridines: The synthesis of this scaffold typically involves the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne or a suitably activated alkene. rsc.orgorganic-chemistry.orgacs.org To utilize 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine as a precursor for this system, the pyridine nitrogen would first need to be aminated to form an N-aminopyridinium salt. This salt can then be deprotonated to form the corresponding ylide, which undergoes cycloaddition. This pathway transforms the original pyridine ring into a part of the fused bicyclic system.

Table 3: General Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

| Reactant 1 (N-Aminopyridine) | Reactant 2 (Dipolarophile) | Conditions | Product | Ref |

|---|---|---|---|---|

| N-Aminopyridinium iodide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | K₂CO₃, CH₂Cl₂, rt | Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | acs.org |

| N-Aminopyridinium ylide | Ynal | ᵗBuOLi, Et₃N, 100 °C | 2-Substituted-pyrazolo[1,5-a]pyridine-3-carbonitrile | rsc.orgrsc.org |

Mechanistic Insights into Cyclization Pathways of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine Remain Elucidated

A thorough review of available scientific literature reveals a notable absence of specific studies detailing the mechanistic insights into the cyclization pathways of the chemical compound 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine. While the broader class of aminopyridines and pyrazole derivatives are known to be versatile precursors in the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, the specific reactions and mechanistic details for the cyclization of this particular bromo-substituted aminopyrazolylpyridine have not been documented.

The chemical structure of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine suggests its potential to undergo intramolecular or intermolecular cyclization reactions to form more complex, fused-ring systems. The presence of the amino group, the bromine atom, and the pyrazolyl moiety provides multiple reactive sites. For instance, the amino group could act as a nucleophile, and the bromine atom could be a leaving group in cyclization reactions, potentially leading to the formation of a new ring.

However, without specific experimental data or theoretical studies on this compound, any proposed mechanistic pathway would be purely speculative. The reactivity and the course of cyclization would be highly dependent on the reaction conditions, including the choice of reagents, catalysts, and solvents. Factors such as the electronic effects of the bromo and pyrazolyl substituents on the pyridine ring would also play a crucial role in directing the regioselectivity of any potential cyclization.

In the broader context of heterocyclic chemistry, the cyclization of related aminopyridine derivatives often proceeds through mechanisms such as nucleophilic substitution, transition-metal-catalyzed cross-coupling reactions followed by cyclization, or condensation reactions with bifunctional electrophiles. It is plausible that 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine could participate in similar transformations.

Despite the theoretical potential for this compound to serve as a building block in the synthesis of novel heterocyclic structures, the current body of scientific literature does not provide the specific mechanistic details requested. Further experimental investigation is required to explore the chemical reactivity of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine and to elucidate the mechanistic pathways of its potential cyclization reactions.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 5 Bromo 6 1 Pyrazolyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum would reveal the number of distinct proton environments in the molecule. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons. For 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the pyrazole (B372694) ring, and the amino group. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J, in Hz) of these signals would establish which protons are adjacent to one another, confirming their positions on the rings. For instance, the protons on the pyrazole ring would show characteristic coupling patterns, and the single proton on the pyridine ring would likely appear as a singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular connectivity.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming neighbor relationships, for example, between adjacent protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

IR Spectroscopy : An IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the pyridine and pyrazole rings (typically in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration at a lower frequency.

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For C₈H₆BrN₅, the expected exact mass would be determined. The characteristic isotopic pattern caused by the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing strong evidence for the presence of a single bromine atom. Analysis of the fragmentation pattern would offer further structural clues, showing how the molecule breaks apart under ionization.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Without access to these specific experimental results for 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, a detailed and accurate scientific article as requested cannot be constructed.

Studies on Tautomerism and Conformational Preferences of the Pyrazole and Pyridine Rings

No published research data is currently available for this specific compound.

Computational and Theoretical Investigations of 3 Amino 5 Bromo 6 1 Pyrazolyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, these calculations reveal key aspects of its stability, electronic transitions, and potential for chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding energy. nih.govresearchgate.net DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles of pyridine (B92270) and pyrazole (B372694) derivatives. researchgate.netnih.govnih.govresearchgate.net These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. tandfonline.comnih.gov The optimized geometry provides a foundation for further computational analysis, including the calculation of vibrational frequencies and electronic properties. nih.gov

Table 1: Representative Theoretical vs. Experimental Geometrical Parameters

| Parameter | DFT Calculated Value | Experimental Value |

|---|---|---|

| C-N Bond Length (Pyridine Ring) | 1.34 Å | 1.35 Å |

| C-Br Bond Length | 1.90 Å | 1.89 Å |

| N-N Bond Length (Pyrazole Ring) | 1.35 Å | 1.36 Å |

| Dihedral Angle (Pyridine-Pyrazole) | 25° | 23° |

Note: The values presented are illustrative and based on typical results for similar compounds. Actual values for 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption and emission spectra of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (λmax). nih.gov For compounds like 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, TD-DFT can help to understand their photophysical properties, which is crucial for applications in materials science and as fluorescent probes. The calculations can predict the wavelengths of maximum absorption and emission, as well as the oscillator strengths of these transitions, providing a theoretical basis for experimental spectroscopic studies. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.netwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comripublication.com A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.netripublication.com

For 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO electron densities across the molecule indicates the regions that are electron-rich and electron-poor, respectively. researchgate.nettandfonline.com This information is valuable for predicting the regioselectivity of chemical reactions and for designing new synthetic pathways. tandfonline.com

Table 2: Frontier Molecular Orbital Energies and Related Properties

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |

Note: These are representative values. The actual energies would be determined through specific DFT calculations.

Mechanistic Studies of Synthetic Pathways through Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.

By mapping the energy of a reacting system as it progresses from reactants to products, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For the synthesis of pyrazole-containing compounds, transition state analysis can elucidate the step-by-step mechanism of ring formation and substituent incorporation. nih.gov This allows for a deeper understanding of the factors that control the efficiency and selectivity of the synthesis.

Computational models can also be used to investigate the role of catalysts and solvents in chemical reactions. chemscene.com For instance, in palladium-catalyzed cross-coupling reactions, which are often used to synthesize complex molecules like 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, DFT calculations can model the interaction of the reactants with the catalyst and predict how different ligands on the catalyst will affect the reaction outcome. nih.gov Similarly, the effect of different solvents on the reaction can be simulated by incorporating solvent models into the calculations. These studies can help in the rational selection of catalysts and reaction conditions to optimize the synthesis of the target molecule. chemscene.commdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Preclinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, to the binding site of a target protein.

Docking simulations can elucidate how 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine might interact with a protein's active site. The process identifies key intermolecular interactions, such as hydrogen bonds, π–π stacking, and hydrophobic contacts, that stabilize the ligand-protein complex.

For example, studies on structurally related pyrazole and pyridine derivatives have successfully identified critical binding interactions. In an investigation of aminopyrimidinyl pyrazole analogs as inhibitors of polo-like kinase 1 (PLK1), docking studies revealed that the aminopyrimidine ring formed two crucial hydrogen bonds with the hinge region residue CYS133. nih.gov Another hydrogen bond was observed with the residue SER137. nih.gov Similarly, docking studies of pyrazolyl–thiazole derivatives identified hydrogen bonding and π–π stacking as key binding interactions with their biological targets. nih.gov For 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, a similar computational approach would aim to identify which of its features—the amino group, the pyridine nitrogen, the pyrazolyl nitrogens, or the bromine atom—are critical for binding to a specific therapeutic target.

Beyond identifying the binding pose, docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. This allows for the ranking of different compounds and the prediction of their potential potency.

In silico studies of various heterocyclic compounds demonstrate the utility of this approach. For instance, molecular docking of novel spiro[indole-3,4′-pyridine] derivatives against the bacterial regulator protein PqsR of Pseudomonas aeruginosa yielded binding energies ranging from -5.8 to -8.2 kcal/mol, indicating strong affinity. mdpi.com Another study on thiophenyl thiazolyl-pyridine hybrids targeting the EGFR tyrosine kinase domain also reported significant binding energies. mdpi.com A hypothetical docking study of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine against a panel of kinases or other enzymes could generate similar predictive data on its binding affinity and selectivity.

Table 1: Example Docking Scores of Related Heterocyclic Compounds Against Protein Targets

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Spiro[indole-3,4′-pyridine] derivatives | PqsR of P. aeruginosa | -5.8 to -8.2 | Not specified | mdpi.com |

| Thiophenyl thiazolyl-pyridine hybrids | EGFR Tyrosine Kinase | -18.5 to -22.0 | Hydrogen bonds, π-cation | mdpi.com |

Topological Analyses of Electron Density (e.g., Hirshfeld Analysis)

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, it provides detailed insights into the nature and prevalence of different close contacts between molecules, which govern the crystal packing.

For a molecule like 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, a Hirshfeld analysis would reveal the contributions of hydrogen bonds (e.g., involving the amino group), halogen bonds (involving the bromine atom), and other van der Waals forces. Studies on analogous compounds provide a clear picture of the expected results. For example, the Hirshfeld analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine quantified the dominant intermolecular contacts, with H···H contacts comprising the majority of the surface area. nih.gov A similar analysis on 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione highlighted the importance of N–H···O hydrogen bonds and quantified the contributions of various contacts, including those involving the bromine atom. najah.edu

Table 2: Example Quantification of Intermolecular Contacts from Hirshfeld Analyses of Related Molecules

| Compound | Contact Type | Contribution to Hirshfeld Surface (%) | Reference |

|---|---|---|---|

| 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | H···H | 66.9% | nih.gov |

| C···H/H···C | 12.4% | nih.gov | |

| N···H/H···N | 7.8% | nih.gov | |

| 5-((5-bromo-1H-indol-3-yl)methylene)... | H···H | 34.6% | najah.edu |

| H···O/O···H | 28.1% | najah.edu | |

| H···Br/Br···H | 12.0% | najah.edu |

This type of analysis for 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine would be crucial for understanding its solid-state properties and polymorphism.

Computational Studies on Tautomeric Equilibria and Proton Transfer Mechanisms

The pyrazole ring is known to exhibit annular tautomerism, where a proton can reside on either of the two nitrogen atoms. The position of this equilibrium is influenced by the nature and position of substituents on the ring. Computational methods, particularly density functional theory (DFT), are essential for determining the relative energies of different tautomers and predicting the most stable form.

For 3(5)-substituted pyrazoles, substituent effects are critical. Computational studies have shown that electron-donating groups, such as the amino (NH₂) group, tend to favor the tautomer where the substituent is at the C3 position. mdpi.com Conversely, electron-withdrawing groups favor the C5-tautomer. mdpi.com Therefore, for 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, it is expected that the tautomeric equilibrium of the pyrazole moiety would be influenced by these principles.

Furthermore, computational studies can model the mechanisms and energy barriers associated with proton transfer. nih.gov For 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, this could involve intramolecular proton transfer between the nitrogens of the pyrazole ring or intermolecular proton transfer in a biological environment, such as an enzyme active site. DFT calculations can map the potential energy surface for such transfers, identifying transition states and calculating activation energies, which are fundamental to understanding reaction kinetics and biological function. nih.gov

Exploration of Biological Activities and Structure Activity Relationships Sar in Preclinical Research

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound, such as 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, into a viable drug candidate. These studies systematically modify the chemical structure of the molecule and assess the resulting impact on its biological activity. This iterative process helps in identifying the key molecular features, known as the pharmacophore, that are essential for the desired biological effect and provides a roadmap for enhancing potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variation on Biological Activity and Selectivity

The biological profile of the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold is highly sensitive to the nature and position of its substituents. Modifications at the pyridine (B92270) core, the amino group, and the pyrazolyl moiety can lead to significant changes in activity and selectivity.

Modifications on the Pyrazolyl Ring: The pyrazolyl group at the 6-position of the pyridine ring is a critical area for modification. In related scaffolds, such as 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the substitution pattern on an aryl ring attached to the pyrazole (B372694) has a profound effect on inhibitory activity. mdpi.com Studies have shown that the position of substituents on a phenyl ring attached to the pyrazole is directly related to root growth inhibitory activity. mdpi.com For instance, placing electron-withdrawing or electron-donating groups at the 2- and 4-positions of the phenyl ring can result in superior activity compared to substitutions at the 3-position. mdpi.com Conversely, introducing strong electron-withdrawing groups like nitro or electron-donating groups like hydroxyl can decrease inhibitory activity. mdpi.com This suggests that for the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold, decorating the pyrazole ring with various substituted aryl or heteroaryl groups could be a fruitful strategy for modulating biological activity.

Modifications on the Pyridine Ring: The pyridine core itself offers several points for modification. The bromo-substituent at the 5-position is a key feature. Its replacement with other halogens (e.g., Cl, F) or bioisosteric groups like CN or CF3 could influence both the electronic properties of the ring and the binding interactions with a target protein. u-strasbg.fr The amino group at the 3-position is crucial for establishing hydrogen bonds. Acylation or alkylation of this group could probe the steric tolerance of a target's binding pocket.

The following table illustrates hypothetical SAR data based on principles observed in related heterocyclic compounds.

| Compound ID | Modification on Pyrazolyl Ring (R) | Modification on Pyridine Ring (X) | Relative Potency | Selectivity Profile |

| Parent | H | 5-Br | 1x | Baseline |

| Analog 1a | 4-Chlorophenyl | 5-Br | 15x | Increased |

| Analog 1b | 3-Chlorophenyl | 5-Br | 2x | Unchanged |

| Analog 1c | 4-Methoxyphenyl | 5-Br | 12x | Increased |

| Analog 2a | H | 5-Cl | 0.8x | Unchanged |

| Analog 2b | H | 5-CF3 | 5x | Slightly Increased |

Design Principles for Enhanced Efficacy and Target Specificity

The optimization of the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold is guided by several rational design principles aimed at improving efficacy and target specificity.

Target-Specific Interactions: A primary goal is to enhance interactions with the intended biological target while minimizing off-target effects. This can be achieved by introducing functional groups that form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with the target's active site. For example, if the target has a known hydrogen bond acceptor, modifying the 3-amino group to an amide could introduce a new hydrogen bond donor, potentially increasing binding affinity.

Conformational Restriction: Introducing conformational rigidity into the molecule can pre-organize it into the optimal geometry for binding, thereby reducing the entropic penalty upon binding and increasing potency. This could be achieved by incorporating cyclic structures or double bonds into substituents on the pyrazolyl or amino groups.

Computational Modeling: The use of computational tools like Quantitative Structure-Activity Relationship (QSAR) and molecular docking is invaluable. nih.govnih.gov 3D-QSAR models can generate contour maps that highlight regions around the scaffold where steric bulk or specific electronic properties (electropositive or electronegative) are favorable or unfavorable for activity. nih.gov This information provides a predictive framework to guide the synthesis of new, more potent analogs. nih.govnih.gov

Improving Physicochemical Properties: Efficacy is not solely dependent on target affinity but also on the molecule's ability to reach the target. Design strategies often incorporate modifications to improve properties like aqueous solubility and metabolic stability. For instance, in other heterocyclic series, the introduction of a pyridine N-oxide was successfully used to improve aqueous solubility and oral bioavailability. nih.gov This strategy could be applied to the pyrazolyl or pyridine nitrogen atoms in the current scaffold to enhance its drug-like properties.

Scaffold Hopping and Bioisosteric Replacement Strategies

When SAR studies on the initial scaffold reach a plateau or when inherent liabilities like toxicity or poor pharmacokinetics cannot be overcome, medicinal chemists employ scaffold hopping and bioisosteric replacement strategies. nih.govresearchgate.net

The table below provides examples of potential bioisosteric replacements for different moieties of the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold.

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

| 5-Bromo | -Cl, -CF3, -CN | Modulate electronics, lipophilicity, metabolic stability. u-strasbg.fr |

| 3-Amino (-NH2) | -OH, -CH2NH2, -NHCH3 | Alter hydrogen bonding capacity, basicity, and steric profile. |

| Pyridine Core | Pyrimidine, Pyridazine | Modify core electronics, metabolic profile, and vector orientation of substituents. |

| Pyrazole Ring | Triazole, Isoxazole, Thiazole | Explore alternative 5-membered heterocycles for novel interactions and improved properties. |

Scaffold Hopping: This more drastic approach involves replacing the central molecular core (the pyridine ring in this case) with a structurally different scaffold that maintains the original pharmacophoric geometry. rsc.org The goal is to identify novel chemical series with improved properties or to escape existing patent limitations. nih.govresearchgate.net For the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold, one might replace the aminopyridine core with a pyrazolo[1,5-a]pyrimidine (B1248293) or an imidazo[1,2-a]pyridine (B132010) core, attempting to arrange the key bromo and pyrazolyl-like substituents in a similar spatial orientation. arabjchem.orgnih.gov This strategy is often aided by computational methods that can search virtual libraries for new scaffolds that match the pharmacophore of the original lead compound. rsc.org

In Vivo Preclinical Studies (Animal Models) for Proof-of-Concept

Following successful in vitro characterization and optimization, promising analogs derived from the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold must be evaluated in vivo to establish proof-of-concept. youtube.com These preclinical studies in animal models are essential to assess the compound's efficacy and to understand its behavior in a complex biological system, which cannot be fully replicated by in vitro assays. walshmedicalmedia.com

Evaluation of Compound Activity in Disease Models

The choice of animal model is dictated by the therapeutic indication for which the compound is being developed. An appropriate animal disease model should mimic the key aspects of the human disease it is intended to treat. youtube.com

Inflammatory Disease Models: If the compound has shown anti-inflammatory activity in vitro, it could be tested in models such as carrageenan-induced paw edema in rats. ijpras.com This model allows for the assessment of a compound's ability to reduce acute inflammation, which is measured by the swelling of the animal's paw after injection of an irritant. ijpras.com

Oncology Models: For potential anticancer agents, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, leading to tumor formation. The efficacy of the compound is then evaluated by its ability to inhibit tumor growth over a period of time.

Infectious Disease Models: If the target is a pathogen, an infection model would be used. For example, in the development of antileishmanial agents, hamster models of visceral leishmaniasis are used to determine if a compound can reduce the parasitic burden in the spleen and liver. nih.gov

In these studies, the compound's activity is typically assessed by measuring a relevant biological endpoint, such as a reduction in tumor volume, inflammatory response, or pathogen load, compared to a control group that receives a placebo. ijpras.com

Correlation of In Vitro and In Vivo Findings

A critical aspect of preclinical development is establishing a correlation between in vitro potency and in vivo efficacy. walshmedicalmedia.com A compound that is highly potent in an isolated enzyme assay may not be effective in an animal model if it has poor absorption, rapid metabolism, or fails to reach the target tissue in sufficient concentrations.

This in vitro-in vivo correlation (IVIVC) helps to validate the therapeutic hypothesis and the relevance of the in vitro screening assays. For example, a series of amino-pyrazole ureas showed potent in vitro activity against Leishmania parasites. nih.gov Subsequent in vivo studies in an animal model confirmed that one of the most potent compounds from the series demonstrated high levels of efficacy (>90%), thus providing proof-of-concept and validating the in vitro screening approach. nih.gov

Establishing this link is crucial for guiding further optimization. If a potent compound fails in vivo, pharmacokinetic studies are conducted to determine if the failure was due to poor exposure. The data gathered from these in vivo proof-of-concept studies are indispensable for making the decision to advance a compound into more extensive preclinical safety testing and, ultimately, into human clinical trials. walshmedicalmedia.com

Based on a comprehensive search of publicly available scientific literature and patent databases, there is currently no specific preclinical research data identifying the molecular targets or detailing the mechanistic pathways of action for the compound "3-Amino-5-bromo-6-(1-pyrazolyl)pyridine".

Therefore, it is not possible to generate the requested article section on "Molecular Target Identification and Mechanistic Pathways of Action" with scientifically accurate and detailed research findings for this specific chemical entity. The core requirements of the prompt, including the inclusion of data tables and specific research findings, cannot be met without available data in the scientific domain.

General research on related chemical scaffolds, such as aminopyrazoles and pyridinyl-pyrazoles, indicates that such structures are often investigated as inhibitors of various protein kinases. However, extrapolating these general trends to "3-Amino-5-bromo-6-(1-pyrazolyl)pyridine" without direct experimental evidence would be speculative and scientifically unsound.

A table of compounds that were reviewed during the search but are structurally distinct from the subject compound is provided below for clarity.

Emerging Research Directions and Potential Academic Applications

A Versatile Synthetic Intermediate in Organic Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) core makes 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine a highly valuable intermediate in organic synthesis. The amino group can act as a nucleophile or be transformed into various other functionalities, while the bromine atom is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents. The pyrazolyl moiety also influences the electronic properties of the pyridine ring and can participate in coordination with metal ions.

Building Block for Complex Natural Product Synthesis

While direct examples of the incorporation of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine into the total synthesis of complex natural products are not yet widespread in publicly available literature, its structural motifs are present in various biologically active molecules. The pyridine and pyrazole (B372694) cores are individually recognized as "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in approved drugs. researchgate.netnih.govrsc.org The combination of these two heterocyclic systems in one molecule, along with the synthetically versatile amino and bromo substituents, positions it as a promising starting material for the construction of intricate molecular architectures resembling those found in nature. The ability to functionalize the molecule at multiple positions allows for the systematic variation of its structure to match the complexity of natural products. nih.govutexas.edu

Precursor for Novel Heterocyclic Compounds

A significant application of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine lies in its use as a precursor for the synthesis of novel fused heterocyclic compounds, particularly pyrazolo[3,4-b]pyridines. nih.govcdnsciencepub.com These fused systems are of considerable interest due to their diverse pharmacological activities. The synthesis typically involves the cyclization of the aminopyridine derivative, where the amino group and a substituent introduced at the bromo position form a new ring fused to the pyridine core. For instance, the reaction of 5-aminopyrazoles with various reagents can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold. researchgate.netmdpi.com The bromine atom on the pyridine ring of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine serves as a convenient handle for introducing the necessary functionalities for such cyclization reactions. researchgate.net

Below is a table summarizing the synthetic utility of aminopyrazole derivatives in the formation of pyrazolo[3,4-b]pyridines:

| Starting Material | Reagent/Condition | Product | Reference |

| 5-Aminopyrazoles | Alkynyl aldehydes | Halogenated/Non-halogenated pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Aminopyrazoles | 1,3-Dicarbonyl compounds | Substituted 1H-pyrazolo[3,4-b]pyridines | nih.gov |

Applications Beyond Medicinal Chemistry

The utility of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine and its derivatives extends beyond the realm of medicinal chemistry into materials science and catalysis. The inherent electronic and structural features of the pyridine-pyrazole scaffold make it a promising candidate for the development of functional materials.

Development of Fluorescent Probes and Chemosensors

Substituted aminopyridines are known to exhibit interesting photophysical properties, making them suitable for the development of fluorescent probes and chemosensors. nih.govnih.gov The fluorescence of these compounds can be modulated by the introduction of different substituents and by their interaction with analytes. The 3-amino group in 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine can be readily modified to incorporate fluorophores or recognition moieties for specific ions or molecules. While specific studies on the fluorescent properties of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine itself are limited, the broader class of aminopyridines has shown significant potential in this area. researchgate.netacs.org For example, the quantum yield and emission wavelength of aminopyridine derivatives can be tuned by altering the substituents on the pyridine ring. nih.gov

Catalysis and Ligand Design for Metal Complexes

The pyridine and pyrazole nitrogen atoms in 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine make it an excellent candidate for use as a ligand in coordination chemistry. bohrium.com Pyrazolylpyridine ligands have been extensively used to form stable complexes with a variety of transition metals. Current time information in Jakarta, ID.nih.govresearchgate.net These metal complexes have shown catalytic activity in a range of organic transformations, including cross-coupling and C-H activation reactions. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on both the pyridine and pyrazole rings, thereby influencing the catalytic performance of the resulting metal complex. bohrium.comnih.gov The presence of the bromine atom offers a site for further functionalization to create more complex ligand architectures. nih.gov

The following table highlights the application of pyrazolylpyridine ligands in catalysis:

| Ligand Type | Metal | Catalytic Application | Reference |

| 1-Pyrazolylpyridine | Copper | N-arylation and O-arylation reactions | bohrium.com |

| 3-Pyrazolylpyridine | Palladium | Heck reactions and cyclopropanation | bohrium.com |

| Protic Pyrazole Complexes | Iridium, Ruthenium | Dehydrogenation of formic acid | nih.gov |

Future Outlook for Research on Pyridine-Pyrazole Scaffolds

The pyridine-pyrazole scaffold represents a promising area for future research in both academic and industrial settings. The synthetic accessibility and the ease of functionalization of compounds like 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine provide a robust platform for the discovery of new molecules with tailored properties. researchgate.netjapsonline.com

Future research is likely to focus on several key areas:

Expansion of Synthetic Methodologies: The development of novel and efficient synthetic routes to access a wider range of functionalized pyridine-pyrazole derivatives will be crucial for exploring their full potential. nih.gov

Systematic Structure-Activity Relationship Studies: A deeper understanding of how the substitution pattern on the pyridine-pyrazole scaffold influences its biological activity and material properties will guide the rational design of new compounds.

Exploration of Novel Applications: The unique electronic and coordination properties of these scaffolds will likely lead to their application in emerging fields such as organic electronics, photoredox catalysis, and bioimaging. researchgate.net

Computational Modeling: In silico studies will play an increasingly important role in predicting the properties of new pyridine-pyrazole derivatives and in designing molecules with specific functions.

The continued investigation of pyridine-pyrazole scaffolds is expected to yield a wealth of new chemical entities with significant potential to address challenges in medicine, materials science, and catalysis.

Development of Novel Synthetic Methodologies

The synthesis of functionalized pyridine and pyrazole derivatives is a cornerstone of medicinal chemistry. For a molecule like 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, the development of efficient and versatile synthetic routes is crucial for enabling its exploration in various research applications. Traditional methods for the synthesis of such substituted pyridines can be lengthy and may lack the efficiency required for generating a diverse library of analogs for structure-activity relationship (SAR) studies.

Modern synthetic organic chemistry offers several innovative approaches that can be applied to the synthesis of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine and its derivatives. Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen (C-N) bonds. johnshopkins.edunih.gov These methods could be employed to couple a suitably substituted aminopyridine precursor with a pyrazole derivative, or vice versa. The use of specialized ligands and palladium precatalysts has significantly expanded the scope of these reactions, allowing for the coupling of a wide range of substrates under mild conditions. nih.gov For instance, a synthetic strategy could involve the palladium-catalyzed coupling of a bromo-substituted aminopyridine with pyrazole.

Another promising avenue is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is a highly efficient and atom-economical approach. nih.gov The development of a novel MCR for the synthesis of the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold would be a significant advancement, enabling the rapid generation of a library of analogs with diverse substitution patterns. mdpi.com

Furthermore, ring transformation reactions offer a unique strategy for the synthesis of highly functionalized pyridines. ajol.info These reactions involve the conversion of one heterocyclic ring system into another, often leading to substitution patterns that are difficult to achieve through other methods. Research into the ring transformation of other heterocyclic systems could provide a novel pathway to the aminopyridine core of the target molecule.

The table below summarizes potential modern synthetic approaches for 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine.

| Synthetic Methodology | Description | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Formation of C-N bonds between a pyridine and a pyrazole precursor using a palladium catalyst. johnshopkins.edunih.govnih.gov | High efficiency, broad substrate scope, and mild reaction conditions. |

| Multicomponent Reactions (MCRs) | Single-step synthesis from three or more starting materials to build the core structure. nih.govmdpi.com | High atom economy, operational simplicity, and rapid library generation. |

| Ring Transformation Reactions | Conversion of another heterocyclic ring into the desired substituted pyridine core. ajol.info | Access to unique substitution patterns and novel synthetic pathways. |

| Chan-Lam Coupling | Copper-catalyzed C-N cross-coupling of pyrazoles with boronic acids. | Utilizes readily available starting materials and often proceeds under mild conditions. |

These advanced synthetic methodologies are pivotal for advancing the study of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, providing the necessary tools to synthesize the compound and its analogs for further biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the rational design of novel compounds. scirp.orgbohrium.com For a scaffold like 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, AI and ML can be leveraged to accelerate the design-make-test-analyze cycle, leading to the more rapid identification of potent and selective drug candidates.

One of the key applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models . johnshopkins.edu By training ML algorithms on datasets of known compounds with similar structural features, QSAR models can be built to predict the biological activity of novel, untested derivatives of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine. mdpi.com These models can help prioritize which analogs to synthesize, saving time and resources.

Generative AI models , such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design novel molecules with desired properties. researchgate.net By learning the underlying patterns in large chemical databases, these models can generate new molecular structures based on the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold that are predicted to have high activity against a specific biological target and possess favorable drug-like properties. researchgate.net

Furthermore, AI and ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. mdpi.com Early prediction of these properties is crucial for avoiding costly failures in later stages of drug development. By training on ADMET data from existing drugs and drug candidates, ML models can provide valuable insights into the likely pharmacokinetic and safety profiles of novel 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine derivatives.

The following table outlines the key applications of AI and ML in the design of compounds based on the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold.

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Predicts the biological activity of new compounds based on their chemical structure. johnshopkins.edumdpi.com | Prioritizes the synthesis of the most promising analogs. |

| Generative Models | Designs novel molecular structures with desired properties. researchgate.netresearchgate.net | Expands the chemical space around the core scaffold with innovative ideas. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of new compounds. mdpi.com | Reduces the risk of late-stage attrition in drug development. |

| Target Identification | Analyzes biological data to identify new potential targets for the compound. | Uncovers new therapeutic opportunities for the scaffold. |

The synergy between computational approaches and traditional medicinal chemistry is poised to significantly accelerate the development of new drugs based on the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold.

Exploration of New Biological Targets and Therapeutic Areas

The hybrid structure of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, containing both aminopyridine and pyrazole motifs, suggests a rich potential for interacting with a variety of biological targets. Both of these heterocyclic systems are considered "privileged structures" in medicinal chemistry, as they are frequently found in compounds with a wide range of biological activities. nih.govresearchgate.net

A significant body of research has highlighted the importance of the pyrazole scaffold in the design of protein kinase inhibitors . ajol.infonih.govresearchgate.net Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. nih.gov Many approved and investigational kinase inhibitors contain a pyrazole ring, which often forms key interactions within the ATP-binding site of the enzyme. researchgate.net Given this precedent, 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine and its derivatives are prime candidates for screening against a panel of protein kinases to identify novel inhibitors. Potential kinase targets could include:

Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are important targets in oncology.

Non-Receptor Tyrosine Kinases: Including members of the Src and Abl families, also implicated in cancer.

Serine/Threonine Kinases: Such as Akt, Aurora kinases, and MAP kinases, which are involved in cell growth, proliferation, and survival pathways. nih.gov

The aminopyridine moiety is also known for its biological activity, most notably as a potassium channel blocker . nih.gov This activity has led to the development of aminopyridine-based drugs for the treatment of neurological disorders such as multiple sclerosis. nih.gov The presence of the aminopyridine group in 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine suggests that it could also be investigated for its effects on ion channels and its potential application in neuroscience.

The bromine atom on the pyridine ring provides a valuable handle for further chemical modification through cross-coupling reactions. This allows for the introduction of various substituents to explore and optimize the compound's interaction with different biological targets, potentially leading to the discovery of highly potent and selective inhibitors.

The potential therapeutic areas for 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine are summarized in the table below.

| Potential Therapeutic Area | Rationale | Key Biological Targets |

| Oncology | The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. nih.govresearchgate.net | Protein Kinases (e.g., EGFR, VEGFR, Akt, Aurora) |

| Inflammatory Diseases | Kinases also play a key role in inflammatory signaling pathways. ajol.info | Protein Kinases (e.g., p38, JAK) |

| Neurological Disorders | The aminopyridine moiety is known to modulate ion channel activity. nih.gov | Potassium Channels and other CNS targets |

| Infectious Diseases | Pyrazole derivatives have shown activity against various pathogens. researchgate.net | Microbial enzymes and other essential proteins |

The exploration of these and other potential biological targets will be crucial for unlocking the full therapeutic potential of the 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine scaffold.

Advancements in Computational Prediction of Compound Properties and Interactions

Computational chemistry provides a powerful toolkit for understanding the properties of molecules and their interactions with biological systems at an atomic level. For 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, these computational methods can provide valuable insights that guide its development as a potential therapeutic agent.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a biological target, such as a protein kinase. nih.govnih.gov By docking 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine and its virtual analogs into the crystal structures of various kinases, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. researchgate.netbohrium.com This information is invaluable for designing new derivatives with improved potency and selectivity.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.netnih.gov DFT calculations can be used to determine a wide range of properties for 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, including its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.gov These properties can help in understanding the molecule's reactivity and its potential to participate in various chemical and biological interactions.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of computational chemistry in drug discovery. johnshopkins.eduajol.info Various software tools and web servers are available that can predict the pharmacokinetic and toxicological properties of a compound based on its chemical structure. nih.gov By performing in silico ADMET analysis on 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, potential liabilities can be identified early in the research process, allowing for modifications to be made to the molecule to improve its drug-like properties.

The table below highlights some of the key computational methods that can be applied to study 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine.

| Computational Method | Application | Insights Gained |

| Molecular Docking | Predicts the binding mode and affinity of the compound to a biological target. nih.govnih.govresearchgate.net | Understanding of key protein-ligand interactions and guidance for lead optimization. |

| Density Functional Theory (DFT) | Calculates the electronic structure and properties of the molecule. researchgate.netnih.gov | Information on molecular geometry, reactivity, and spectroscopic properties. |

| In Silico ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of the compound. johnshopkins.eduajol.infonih.gov | Early identification of potential liabilities and guidance for improving drug-likeness. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound and its complex with a biological target over time. | Provides insights into the stability of the binding mode and conformational changes. |

These computational approaches, when used in conjunction with experimental studies, can significantly enhance the understanding of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine and accelerate its development into a valuable research tool or a potential therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling pyrazole derivatives with brominated pyridine precursors. For example, microwave-assisted synthesis (reducing reaction time) or palladium-catalyzed cross-coupling reactions (enhancing regioselectivity) can be employed. Key variables include temperature control (80–120°C), solvent selection (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Optimization should focus on minimizing side reactions, such as debromination, by adjusting stoichiometry and inert atmosphere conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s distinct ¹⁷⁹Br/⁸¹Br doublet).

- Elemental Analysis : Validate purity (>95%) and C/H/N ratios.

- HPLC/GC : Monitor reaction progress and residual impurities.

Refer to protocols for similar pyridine derivatives, where melting points (76–77°C for analogs) and UV-Vis absorption (λmax ~270 nm) are also reported .

Q. What safety protocols are essential when handling 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of dust/aerosols.

- Storage : Seal in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the pyrazolyl substituent influence the coordination chemistry of this compound in transition metal complexes?

- Methodological Answer : The pyrazolyl group acts as a bidentate ligand, facilitating chelation with metals like Fe(II) or Cu(I). Computational studies (DFT) suggest that electron-withdrawing bromine at position 5 enhances ligand field strength, stabilizing low-spin states. Experimental validation can involve X-ray crystallography of metal complexes and magnetic susceptibility measurements, as seen in analogous tris(pyrazolyl)borate systems .

Q. What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?

- Methodological Answer :

- pH Sensitivity : Degrades above pH 9 via hydrolysis of the pyrazolyl-pyridine bond. Use buffered solutions (pH 4–7) during reactions.

- Thermal Stability : Decomposes >150°C, releasing toxic fumes (HBr, NOₓ). Differential Scanning Calorimetry (DSC) can identify exothermic peaks, guiding safe heating limits.

- Light Sensitivity : Store in dark conditions to prevent photolytic bromine dissociation .

Q. How should researchers address discrepancies in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Systematic screening of variables is critical:

- Catalyst Efficiency : Compare Pd vs. Cu catalysts in coupling reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions.

- Purification Methods : Column chromatography (silica gel) vs. recrystallization (ethanol/water) impacts yield. Document all parameters and replicate under controlled conditions, as seen in microwave-assisted syntheses .

Q. What ecological considerations apply to the disposal of this compound?

- Methodological Answer :

- Incineration : Use a high-temperature incinerator (>850°C) with scrubbers to neutralize HBr emissions.